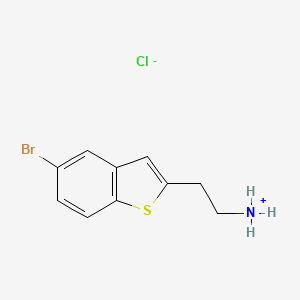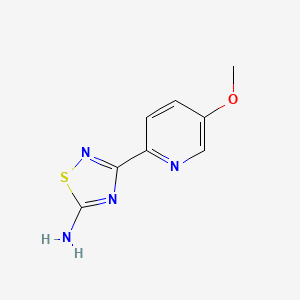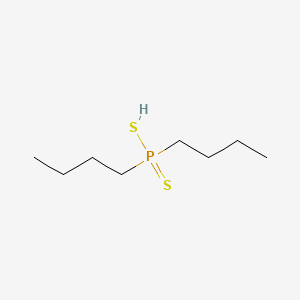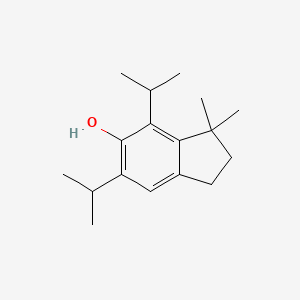
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is an organic compound with a unique structure that includes two isopropyl groups and a hydroxyl group attached to an indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3,3-dimethylindan with isopropyl halides in the presence of a strong base, followed by hydroxylation to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indan ring.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-one.
Reduction: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan.
Substitution: Formation of various substituted indan derivatives.
Scientific Research Applications
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indan ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(isopropyl)-3,3-dimethylindan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,6-Bis(tert-butyl)-3,3-dimethylindan-5-ol: Similar structure but with tert-butyl groups instead of isopropyl groups.
4,6-Bis(ethyl)-3,3-dimethylindan-5-ol: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is unique due to the presence of both isopropyl groups and a hydroxyl group on the indan ring system. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
23757-24-6 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3,3-dimethyl-4,6-di(propan-2-yl)-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C17H26O/c1-10(2)13-9-12-7-8-17(5,6)15(12)14(11(3)4)16(13)18/h9-11,18H,7-8H2,1-6H3 |
InChI Key |
UYWDZENSLVNYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC2(C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





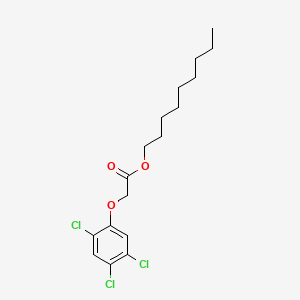
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
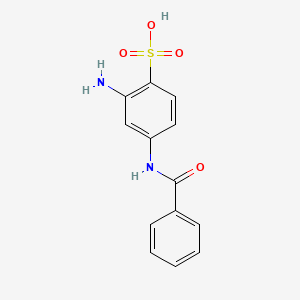
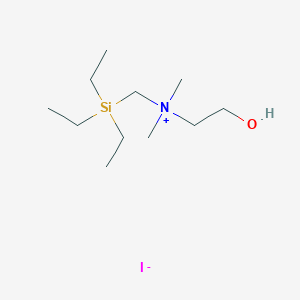
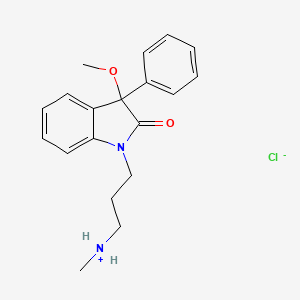
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
